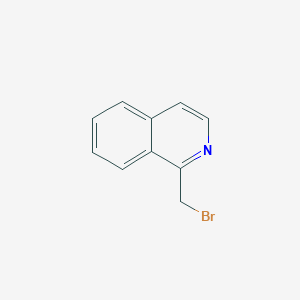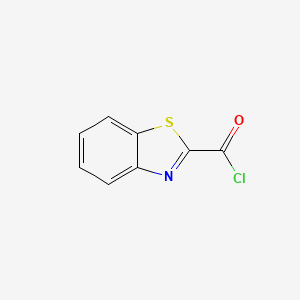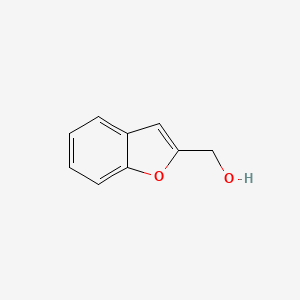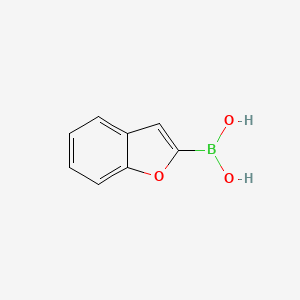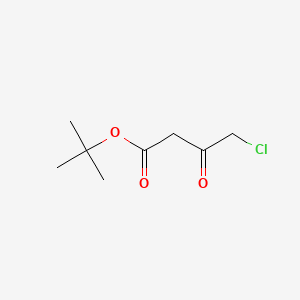
tert-Butyl-4-chloro-3-oxobutanoate
概要
説明
tert-Butyl-4-chloro-3-oxobutanoate: is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the preparation of cephalosporin antibiotics and penicillin derivatives . The compound is also known for its role in the synthesis of ethyl 4-chloroacetoacetate .
作用機序
Target of Action
Tert-Butyl-4-chloro-3-oxobutanoate is a chemical reagent used in the preparation of various pharmaceutical compounds . Its primary targets are the enzymes and proteins involved in the synthesis of cephalosporin antibiotics and penicillin derivatives .
Mode of Action
The compound interacts with its targets by serving as a reagent in the synthetic preparation of these antibiotics . The exact mode of interaction with its targets is complex and depends on the specific synthesis process.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of cephalosporin antibiotics and penicillin derivatives . These antibiotics act by inhibiting the synthesis of the bacterial cell wall, leading to cell death.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol suggests that it may have good bioavailability when used in these solvents.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the final products of its reactions, such as the cephalosporin antibiotics and penicillin derivatives . These antibiotics are effective against a wide range of bacteria, leading to their widespread use in treating bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it is stable under normal temperatures and pressures , and its storage temperature is recommended to be in a refrigerator under an inert atmosphere .
生化学分析
Biochemical Properties
tert-Butyl-4-chloro-3-oxobutanoate acts as a reagent in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with enzymes such as acyltransferases and esterases, which facilitate the transfer of acyl groups and the hydrolysis of ester bonds, respectively . These interactions are crucial for the formation of cephalosporin and penicillin derivatives, highlighting the compound’s importance in medicinal chemistry.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, the compound can modulate cell signaling pathways, impacting gene expression and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit the activity of certain esterases, leading to the accumulation of ester substrates . These interactions can result in changes in gene expression and cellular function, further elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . These temporal effects are essential considerations for researchers working with this compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhancing the synthesis of antibiotics. At higher dosages, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can affect the levels of key metabolites, influencing the overall metabolic flux within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl-4-chloro-3-oxobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl acetoacetate with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions: tert-Butyl-4-chloro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Reduction Reactions: Alcohols.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
tert-Butyl-4-chloro-3-oxobutanoate has a wide range of applications in scientific research, including:
類似化合物との比較
- tert-Butyl acetoacetate
- Ethyl 4-chloroacetoacetate
- tert-Butyl 4-methoxy-3-oxobutanoate
- tert-Butyl 4-ethynylbenzylcarbamate
Comparison: tert-Butyl-4-chloro-3-oxobutanoate is unique due to the presence of both a tert-butyl ester group and a chlorine atom at the 4-position . This combination of functional groups imparts distinct reactivity and makes it particularly useful in the synthesis of cephalosporin antibiotics and penicillin derivatives . Other similar compounds, such as tert-butyl acetoacetate and ethyl 4-chloroacetoacetate, lack this specific combination of functional groups and therefore have different reactivity and applications .
特性
IUPAC Name |
tert-butyl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOUIKQENBFPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996051 | |
| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74530-56-6 | |
| Record name | 1,1-Dimethylethyl 4-chloro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74530-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chloro-3-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-chloro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


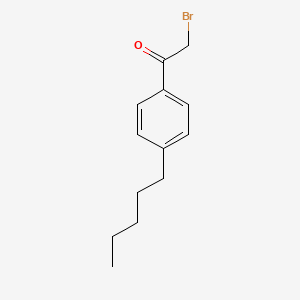

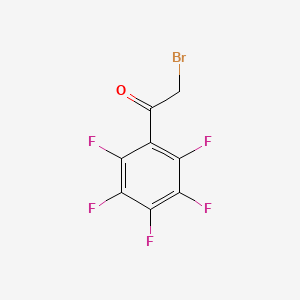
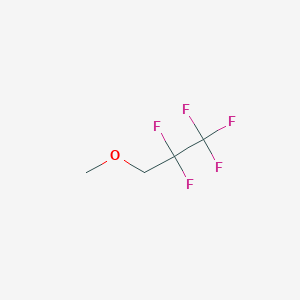

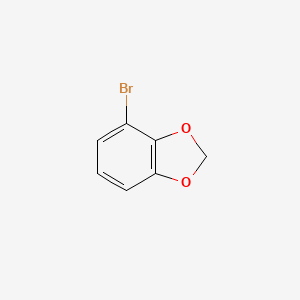
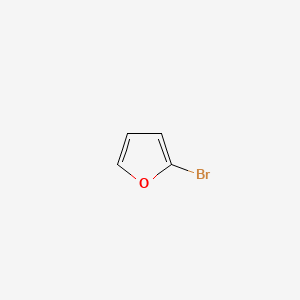
![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)


